3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a fluorophenyl group
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a series of chemical reactions. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor . The arylation strategy can be performed using a variety of aryl and heteroaryl boronic acids, with a tandem catalyst XPhosPdG2/XPhos to avoid debromination . The optimized conditions for this reaction include the use of PyBroP to activate the C–O bond of the lactam function, leading to the formation of the desired compound in good to excellent yields .
Chemical Reactions Analysis
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl and methoxyphenyl groups.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the compound can be synthesized or further functionalized using aryl and heteroaryl boronic acids.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various activating agents like PyBroP .
Scientific Research Applications
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the types and positions of the aryl groups attached.
Pyrimido[1,2-b]indazol-2-ones: These compounds have a different core structure but share some similarities in their synthetic routes and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H16F4N4O |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H16F4N4O/c1-12-10-17(27-15-4-3-5-16(11-15)30-2)29-20(26-12)18(19(28-29)21(23,24)25)13-6-8-14(22)9-7-13/h3-11,27H,1-2H3 |
InChI Key |
FAJZWHVHTOXPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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